molecular formula C14H25NO2 B11871179 1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy- CAS No. 61211-21-0

1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-

Cat. No.: B11871179
CAS No.: 61211-21-0
M. Wt: 239.35 g/mol
InChI Key: XMXFUJMBJKNJHR-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-: is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an oxaspiro moiety and an amine group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy- typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as distillation, crystallization, or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
  • 2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-diene
  • 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-

Comparison: Compared to similar compounds, 1-Oxaspiro[45]dec-3-en-4-amine, N,N-diethyl-2-methoxy- is unique due to its specific functional groups and structural configuration

Properties

CAS No.

61211-21-0

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

N,N-diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine

InChI

InChI=1S/C14H25NO2/c1-4-15(5-2)12-11-13(16-3)17-14(12)9-7-6-8-10-14/h11,13H,4-10H2,1-3H3

InChI Key

XMXFUJMBJKNJHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(OC12CCCCC2)OC

Origin of Product

United States

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